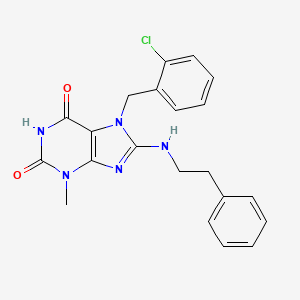

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a xanthine derivative characterized by a purine-2,6-dione core with three key substitutions:

- Position 3: A methyl group, common in caffeine analogs.

- Position 8: A phenethylamino moiety, introducing an aromatic amine for receptor interaction.

Its molecular formula is C₂₁H₂₁ClN₆O₂ (MW: 424.88 g/mol), and the structure is optimized for balancing solubility and target binding. The 2-chlorobenzyl group enhances membrane permeability, while the phenethylamino substituent may modulate selectivity for adenosine receptors or kinases .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c1-26-18-17(19(28)25-21(26)29)27(13-15-9-5-6-10-16(15)22)20(24-18)23-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,23,24)(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODJPLZBHYPRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-chlorobenzyl chloride, followed by the introduction of a phenethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl group with other substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that purine derivatives, including 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, exhibit significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and modulating signaling pathways associated with cell growth and apoptosis .

- Antiviral Properties : The compound has also been investigated for its antiviral effects. Its structure allows it to mimic nucleosides, which can interfere with viral replication processes. Preliminary studies suggest that it may be effective against certain RNA viruses .

- Neuroprotective Effects : There is emerging evidence that this purine derivative may offer neuroprotective benefits. It appears to modulate adenosine receptors, which play a crucial role in neuroprotection and neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Insights

- Adenosine Receptor Modulation : 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione acts as a modulator of adenosine receptors (specifically A1 and A2A subtypes). By influencing these receptors, the compound may help regulate various physiological processes including pain perception and cardiac function .

- Potential in Pain Management : Due to its interaction with adenosine receptors, there is potential for this compound to be developed into a therapeutic agent for pain management. Its ability to modulate pain pathways could provide an alternative to traditional analgesics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to purine receptors or enzymes involved in purine metabolism, thereby modulating cellular signaling pathways. This interaction can lead to changes in gene expression, protein activity, and cellular behavior.

Comparison with Similar Compounds

Modifications at Position 8

Position 8 substitutions significantly influence biological activity and pharmacokinetics. Key analogs include:

Modifications at Position 7

The 2-chlorobenzyl group distinguishes the target compound from analogs with alternative arylalkyl chains:

Combined Modifications in Related Scaffolds

- NCT-501 () : A theophylline-based aldehyde dehydrogenase inhibitor with a cyclopropanecarbonyl-piperidine group at position 8. Unlike the target compound, this substitution prioritizes enzyme inhibition over receptor modulation .

- Compound 22a () : Features a triazolylmethoxy group at position 8, enabling click chemistry for conjugation. This highlights the versatility of position 8 for functionalization .

- Kovalenko’s Hydrazinyl Derivatives () : 8-Hydrazinyl groups enable pyrazole ring formation, demonstrating the role of position 8 in prodrug design .

Physicochemical and Pharmacokinetic Comparisons

Note: The phenethylamino group in the target compound provides a balance of solubility (via the amine) and lipophilicity (via the benzyl group), favoring oral bioavailability.

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, which plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a purine core with specific substitutions that influence its biological activity. The unique structure includes:

- Chlorobenzyl group : Potentially enhancing lipophilicity and receptor interactions.

- Methyl and phenethylamino groups : Implicated in modulating pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

- Adenosine Receptor Modulation : Similar to other purines, it may act as an agonist or antagonist at adenosine receptors, influencing neurotransmission and cardiovascular functions.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activity Studies

Research on the biological activity of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has yielded insights into its pharmacological potential:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

- Anticancer Research : A study evaluated its effects on breast cancer cell lines (MCF-7) and reported a dose-dependent increase in apoptosis markers. This suggests potential use as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound reduced markers of oxidative stress and inflammation, indicating a protective effect against neuronal damage.

- Cardiovascular Studies : In a controlled study involving hypertensive rats, the compound demonstrated significant reductions in systolic blood pressure and improved heart function metrics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within one hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes; major metabolites identified include hydroxylated derivatives.

- Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses, though further investigations are warranted to assess long-term effects.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and condensation. Key steps include:

- Functionalization of the purine core at positions 7 and 8 using 2-chlorobenzyl and phenethylamine groups under reflux conditions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity, while ethanol aids in purification .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate substitutions .

Optimization : Adjust temperature (40–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:purine intermediate) to improve yields (>70%) .

Basic: Which analytical techniques are critical for confirming its structural identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 440–450) .

Basic: What initial biological screening strategies are recommended for this compound?

Answer:

- In vitro assays : Screen against adenosine receptors (A₁, A₂A) due to structural similarity to xanthine derivatives .

- Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Enzyme inhibition : Test phosphodiesterase (PDE) activity via fluorescence-based kits .

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

- Replicate conditions : Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) to minimize variability .

- Control experiments : Compare results with structurally analogous compounds (e.g., 8-cyclohexylamino derivatives) to identify substituent-specific effects .

- Statistical analysis : Apply ANOVA to batch-to-batch yield data (n ≥ 3) to identify outliers .

Advanced: What computational tools are suitable for predicting its binding affinity or metabolic stability?

Answer:

- Molecular docking : Use AutoDock Vina with adenosine receptor crystal structures (PDB: 5G53) to map interactions (e.g., hydrogen bonds with Asn253) .

- ADMET prediction : Employ SwissADME or ChemAxon to estimate logP (~2.5), CYP450 inhibition, and bioavailability .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for derivatization .

Advanced: How can degradation pathways be systematically studied under varying pH and temperature?

Answer:

- Forced degradation : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40°C for 24 hrs .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed purine core) using fragmentation patterns .

- Kinetic modeling : Calculate half-life (t₁/₂) via first-order kinetics under accelerated storage conditions .

Advanced: What strategies enable efficient derivatization of the purine scaffold for SAR studies?

Answer:

- Position 8 modification : Replace phenethylamine with hydrazines or piperazine analogs via nucleophilic substitution .

- Position 7 functionalization : Introduce aryl halides (e.g., 3-bromobenzyl) via Suzuki coupling .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

Advanced: How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Answer:

- Co-solvents : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility (>1 mg/mL) .

- Prodrug design : Esterify hydroxyl groups (e.g., acetylated derivatives) to improve lipophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: What experimental approaches validate hypothesized enzyme targets (e.g., kinases, PDEs)?

Answer:

- Competitive binding assays : Use radiolabeled ligands (³H-adenosine) to measure IC₅₀ values .

- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2 for kinase inhibition) .

- X-ray crystallography : Resolve co-crystal structures (e.g., with PDE4B) to identify binding motifs .

Advanced: How can researchers address discrepancies between in silico predictions and experimental bioactivity?

Answer:

- Conformational sampling : Perform molecular dynamics simulations (100 ns) to explore protein-ligand flexibility .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to validate target hypotheses .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.